molecular formula C4H7FS B6208969 3-fluorocyclobutane-1-thiol CAS No. 2703774-56-3

3-fluorocyclobutane-1-thiol

Cat. No.: B6208969
CAS No.: 2703774-56-3
M. Wt: 106.2
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Description

3-fluorocyclobutane-1-thiol is an organosulfur compound characterized by the presence of a fluorine atom and a thiol group attached to a cyclobutane ring. . The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-fluorocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclobutyl halides with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of cyclobutyl fluorides with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-fluorocyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), iodine (I2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Sodium hydrosulfide (NaSH), thiourea

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Radiopharmaceutical Applications

Imaging Techniques:
3-Fluorocyclobutane-1-thiol has been explored for use in radiolabeling, particularly with fluorine-18, to create radiopharmaceuticals for positron emission tomography (PET). The compound's thiol group allows for stable conjugation with various biomolecules, enhancing the specificity of imaging agents. For instance, it has been utilized in the synthesis of compounds aimed at imaging brain tumors and prostate cancer .

Case Study: Brain Tumors
A study demonstrated the synthesis and biological evaluation of this compound derivatives labeled with fluorine-18 for PET imaging of brain tumors. The results indicated that these compounds could effectively target tumor sites, providing valuable diagnostic information .

Therapeutic Conjugates

Prostate-Specific Membrane Antigen (PSMA) Binding:
this compound is being investigated as part of PSMA-targeting conjugates that deliver therapeutic agents directly to prostate cancer cells. These conjugates leverage the high expression of PSMA in malignant tissues to enhance the efficacy of treatments while minimizing systemic toxicity .

Case Study: PSMA Conjugates
Research has shown that conjugates incorporating this compound can improve the delivery of imaging and therapeutic agents to PSMA-expressing tumors. This approach has potential implications for both diagnostic and therapeutic strategies in oncology .

Organic Synthesis

Building Block in Organic Chemistry:
The unique structure of this compound makes it a valuable building block in organic synthesis. Its strained ring system can be utilized to develop novel compounds with biological activity. Recent advancements have highlighted synthetic routes that allow for multigram production, facilitating its use in various chemical applications .

Application Area Details
RadiopharmaceuticalsUsed in PET imaging for brain tumors and prostate cancer; enhances specificity through thiol conjugation .
Therapeutic ConjugatesIncorporated into PSMA-targeting agents for improved cancer treatment delivery .
Organic SynthesisServes as a versatile building block in the development of bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

  • 3-methyl-1-butanethiol
  • 2-butene-1-thiol
  • Ethanethiol

Comparison: 3-fluorocyclobutane-1-thiol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to other thiols. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2703774-56-3

Molecular Formula

C4H7FS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

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